molecular formula C17H12Cl2FN3 B2775651 4-((3-Chloro-4-methylphenyl)amino)-6-fluoroquinoline-3-carbonitrile hydrochloride CAS No. 1327616-99-8

4-((3-Chloro-4-methylphenyl)amino)-6-fluoroquinoline-3-carbonitrile hydrochloride

Cat. No. B2775651
CAS RN: 1327616-99-8
M. Wt: 348.2
InChI Key: UQYHZCZPIZZKEN-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a quinoline structure (a type of heterocyclic aromatic organic compound), a chloro-methylphenyl group, and a nitrile group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields .


Molecular Structure Analysis

The molecular structure of this compound likely involves multiple aromatic rings, given the presence of the quinoline and chloro-methylphenyl groups. These structures are often linked by various types of bonds, including non-H bonds, multiple bonds, and potentially rotatable bonds .


Chemical Reactions Analysis

The compound, due to its complex structure, could potentially undergo a variety of chemical reactions. For instance, isocyanates, which could be structurally similar, are known to react with amines, aldehydes, alcohols, alkali metals, ketones, mercaptans, strong oxidizers, hydrides, phenols, and peroxides, often releasing heat .

Scientific Research Applications

Biological and Clinical Activity in Autoimmune Disorders

4-Aminoquinoline compounds, including chloroquine and hydroxychloroquine, are primarily recognized for their antimalarial properties. Beyond their antimalarial application, these compounds have been repurposed for autoimmune disorders due to their immunosuppressive activities. Chloroquine and hydroxychloroquine can reduce T-cell and B-cell hyperactivity along with pro-inflammatory cytokine gene expression, showcasing their utility in treating systemic lupus erythematosus, rheumatoid arthritis, primary Sjogren's syndrome, the anti-phospholipid syndrome, and sarcoidosis. These findings underscore the potential of 4-((3-Chloro-4-methylphenyl)amino)-6-fluoroquinoline-3-carbonitrile hydrochloride in similar therapeutic applications, highlighting its significance in modifying the clinical course of autoimmune disorders while balancing efficacy against potential adverse effects (Taherian et al., 2013).

Repurposing in Cancer Therapy

The search for novel therapeutic applications of chloroquine and its derivatives, including 4-((3-Chloro-4-methylphenyl)amino)-6-fluoroquinoline-3-carbonitrile hydrochloride, has extended into cancer therapy. The biochemical properties of chloroquine, highlighted by its ability to interfere with autophagy and lysosomal function, have paved the way for its consideration in cancer treatment. Ongoing research aims to link the antimalarial mode of action of chloroquine with cancer cell proliferation pathways, suggesting a potential role for similar compounds in combination chemotherapy for cancer (Njaria et al., 2015).

Role in Antiviral Research

The utility of chloroquine and hydroxychloroquine, which share a structural foundation with 4-((3-Chloro-4-methylphenyl)amino)-6-fluoroquinoline-3-carbonitrile hydrochloride, has been explored in the context of antiviral research, notably against COVID-19. These compounds have demonstrated in vitro efficacy in inhibiting viral replication, specifically by interfering with the virus's ability to invade host cells. Despite mixed results in clinical settings, the exploration of such compounds in viral research continues to offer insights into potential antiviral mechanisms and therapeutic applications (Dermawan et al., 2020).

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. Some similar compounds are known to be toxic and can cause harm if ingested, inhaled, or absorbed through the skin .

properties

IUPAC Name

4-(3-chloro-4-methylanilino)-6-fluoroquinoline-3-carbonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClFN3.ClH/c1-10-2-4-13(7-15(10)18)22-17-11(8-20)9-21-16-5-3-12(19)6-14(16)17;/h2-7,9H,1H3,(H,21,22);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQYHZCZPIZZKEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C#N)F)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((3-Chloro-4-methylphenyl)amino)-6-fluoroquinoline-3-carbonitrile hydrochloride

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